molecular formula C19H25N3OS B2807725 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one CAS No. 1221715-36-1

2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one

Cat. No.: B2807725
CAS No.: 1221715-36-1
M. Wt: 343.49
InChI Key: WRKGTZCMMKKQGH-UHFFFAOYSA-N
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Description

The compound is a derivative of dihydropyrimidinone, which is a class of compounds that have been studied for their potential pharmacological properties . The presence of a piperidine ring and a dimethylphenyl group suggests that this compound might have interesting biological activities.

Scientific Research Applications

Synthesis and Heterocyclic Derivatives

The synthesis of heterocyclic compounds with a pyrimidine nucleus, including derivatives similar to 2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one, is of significant interest due to their wide spectrum of biological activities. These activities include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties. Through simple and efficient methods, new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives have been synthesized, showcasing the potential for diverse biological applications (Bassyouni & Fathalla, 2013).

Antiproliferative Activity

The derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been evaluated for their antiproliferative effect against human cancer cell lines using the MTT assay method. Compounds within this framework have demonstrated good activity against various cell lines, highlighting the potential for anticancer applications (Mallesha et al., 2012).

Antibacterial and Antifungal Activity

Novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4-quinolinones analogs have been synthesized and shown to possess significant biological activity against standard strains. This suggests their utility in the development of new antimicrobial agents (ANISETTI & Reddy, 2012).

Structural and Molecular Studies

The structural characterization of compounds related to this compound has provided insights into their potential as dihydrofolate reductase inhibitors. X-ray diffraction analysis has revealed the crystallization patterns and space groups, contributing to a deeper understanding of their structural properties and interactions at the molecular level (Al-Wahaibi et al., 2021).

Alzheimer’s Disease Research

New N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide have been synthesized to explore potential drug candidates for Alzheimer’s disease. These compounds were evaluated for enzyme inhibition activity against acetylcholinesterase (AChE), demonstrating the potential for therapeutic applications in neurodegenerative diseases (Rehman et al., 2018).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific pharmacological properties. Dihydropyrimidinones have been studied for a range of activities, including antimicrobial, antiviral, and anticancer effects .

Properties

IUPAC Name

2-[(3,5-dimethylphenyl)methylsulfanyl]-5-(piperidin-1-ylmethyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-14-8-15(2)10-16(9-14)13-24-19-20-11-17(18(23)21-19)12-22-6-4-3-5-7-22/h8-11H,3-7,12-13H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKGTZCMMKKQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CSC2=NC=C(C(=O)N2)CN3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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